
N,N'-Di-acridin-9-yl-benzene-1,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1,N4-BIS(ACRIDIN-9-YL)BENZENE-1,4-DIAMINE is a compound that belongs to the class of acridine derivatives. Acridine derivatives have been actively researched due to their potential therapeutic applications, particularly in the treatment of cancer, Alzheimer’s disease, and bacterial infections . This compound is characterized by the presence of two acridine moieties attached to a benzene-1,4-diamine core.
準備方法
The synthesis of N1,N4-BIS(ACRIDIN-9-YL)BENZENE-1,4-DIAMINE typically involves the reaction of acridine derivatives with benzene-1,4-diamine. One common method involves the use of p-toluenesulphonic acid (PTSA) as a catalyst in methanol under microwave-assisted conditions . The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet industrial standards.
化学反応の分析
N1,N4-BIS(ACRIDIN-9-YL)BENZENE-1,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where the acridine moieties can be replaced by other functional groups.
Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents (e.g., methanol, ethanol), and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
N1,N4-BIS(ACRIDIN-9-YL)BENZENE-1,4-DIAMINE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex acridine derivatives.
Industry: It is used in the development of fluorescent dyes and materials for photophysical applications.
作用機序
The primary mechanism of action of N1,N4-BIS(ACRIDIN-9-YL)BENZENE-1,4-DIAMINE involves DNA intercalation. This process involves the insertion of the acridine moieties between the base pairs of the DNA double helix, leading to the disruption of DNA replication and transcription . The compound targets DNA and related enzymes, such as topoisomerases, which are essential for DNA replication and cell division.
類似化合物との比較
N1,N4-BIS(ACRIDIN-9-YL)BENZENE-1,4-DIAMINE can be compared with other acridine derivatives such as acriflavine and proflavine. These compounds share a common structural feature of having acridine moieties but differ in their specific functional groups and overall structure . The uniqueness of N1,N4-BIS(ACRIDIN-9-YL)BENZENE-1,4-DIAMINE lies in its specific arrangement of acridine moieties attached to a benzene-1,4-diamine core, which may confer distinct biological and chemical properties.
Similar compounds include:
- Acriflavine
- Proflavine
- Aza-acridine derivatives
These compounds are also studied for their potential therapeutic applications and their ability to intercalate into DNA .
特性
分子式 |
C32H22N4 |
|---|---|
分子量 |
462.5 g/mol |
IUPAC名 |
1-N,4-N-di(acridin-9-yl)benzene-1,4-diamine |
InChI |
InChI=1S/C32H22N4/c1-5-13-27-23(9-1)31(24-10-2-6-14-28(24)35-27)33-21-17-19-22(20-18-21)34-32-25-11-3-7-15-29(25)36-30-16-8-4-12-26(30)32/h1-20H,(H,33,35)(H,34,36) |
InChIキー |
CHEGZEWTNWNRPZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)NC5=C6C=CC=CC6=NC7=CC=CC=C75 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-benzyl-3-[(4-bromobenzyl)sulfanyl]-5-(4-nitrophenyl)-4H-1,2,4-triazole](/img/structure/B12465057.png)
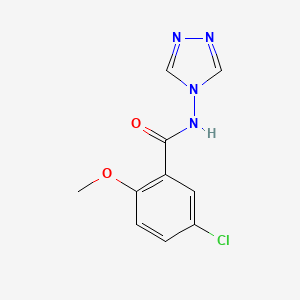
![N-{1H,2H,3H,5H,6H,7H,8H-cyclopenta[b]quinolin-9-yl}-2-{[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino}acetamide](/img/structure/B12465060.png)
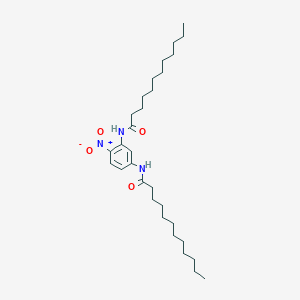
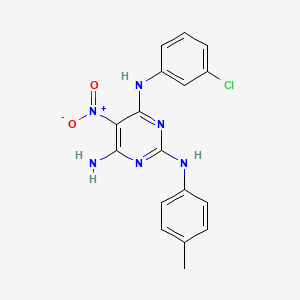
![2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 4-({4-[(4-chlorophenyl)sulfanyl]phenyl}amino)-4-oxobutanoate](/img/structure/B12465078.png)
![N-(4-acetylphenyl)-2-({5-[(2-methylpropanoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)butanamide](/img/structure/B12465087.png)
![2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12465095.png)
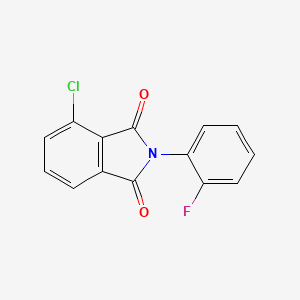
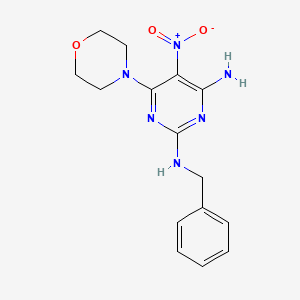
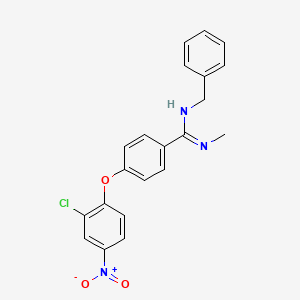
![48-[3-(4-Amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-19-[(2-amino-4-methylpentanoyl)amino]-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride](/img/structure/B12465132.png)
![N,N'-[methanediylbis(oxybenzene-2,1-diyl)]bis(2,4-dinitroaniline)](/img/structure/B12465150.png)
